

# Application Notes and Protocols for High-Throughput Screening of GPR35 Agonists

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *T 26c disodium salt*

Cat. No.: *B1436100*

[Get Quote](#)

## A Note on the Target: Correcting the Course on T 26c Disodium Salt

Before detailing the protocols for GPR35 agonist screening, it is critical to address a point of clarification regarding the compound **T 26c disodium salt**. Extensive review of scientific literature and supplier databases confirms that **T 26c disodium salt** is a highly potent and selective inhibitor of Matrix Metalloproteinase 13 (MMP-13), with a reported  $IC_{50}$  of 6.9 pM, and is not a GPR35 agonist.<sup>[1][2][3]</sup> This guide will therefore proceed by focusing on established and validated agonists for the G protein-coupled receptor 35 (GPR35) to ensure scientific accuracy and the practical utility of the following protocols.

## Introduction: GPR35 as a Therapeutic Target

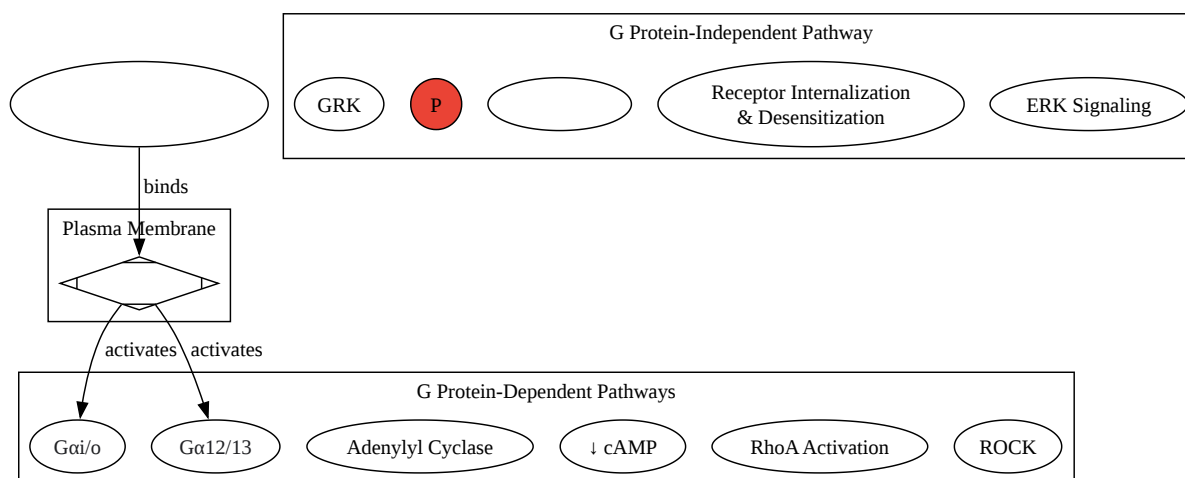
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential drug target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and cancer.<sup>[4][5]</sup> It is predominantly expressed in immune cells and the gastrointestinal tract.<sup>[4]</sup> The activation of GPR35 initiates a complex signaling cascade through multiple G protein families (primarily G $\alpha$ i/o and G $\alpha$ 12/13) and through G protein-independent pathways, such as  $\beta$ -arrestin recruitment.<sup>[6][7]</sup> The identification of potent and

selective small molecule agonists for GPR35 is a key objective in realizing its therapeutic potential. High-throughput screening (HTS) is the primary methodology for identifying such novel chemical entities from large compound libraries.

This document provides a detailed guide to designing and implementing robust HTS assays for the discovery of GPR35 agonists, using a well-characterized, potent agonist as a case study.

## The GPR35 Signaling Network: A Multi-Pathway Approach

Understanding the signaling pathways downstream of GPR35 activation is fundamental to designing an effective screening strategy. An agonist may show preference for activating one pathway over another—a phenomenon known as "biased agonism." A comprehensive screening campaign should therefore employ at least two distinct assays: one that measures G protein-dependent signaling and one that measures  $\beta$ -arrestin recruitment.



[Click to download full resolution via product page](#)

## Assay Principles for GPR35 Agonist High-Throughput Screening

The most robust and widely used HTS assays for GPCRs are cell-based functional assays that measure a downstream event following receptor activation. For GPR35, two primary approaches are recommended:  $\beta$ -arrestin recruitment and calcium mobilization (via an engineered G protein).

### Principle 1: $\beta$ -Arrestin Recruitment Assay

This assay directly measures the recruitment of  $\beta$ -arrestin to the activated GPR35 at the plasma membrane. It is a universal assay for most GPCRs and is independent of G protein coupling. Technologies like the DiscoverX PathHunter® system are well-suited for this and were successfully used to identify novel GPR35 agonists.[5][8] The principle involves enzyme fragment complementation (EFC). The GPR35 receptor is tagged with a small enzyme fragment, while  $\beta$ -arrestin is fused to the larger, complementary portion of the enzyme. Agonist binding brings the two proteins—and thus the enzyme fragments—into close proximity, reconstituting a functional enzyme that acts on a substrate to produce a chemiluminescent signal.

### Principle 2: Calcium Mobilization Assay

While GPR35 does not naturally couple to  $G_{\alpha q}$  to produce a calcium signal, cell lines can be engineered to express a "promiscuous" or "chimeric" G protein, such as  $G_{\alpha 16}$  or  $G_{\alpha q-i5}$ . [9] These specialized G proteins can couple to  $G_{\alpha i/o}$ - and  $G_{\alpha s}$ -linked receptors and divert their signaling through the phospholipase C (PLC) pathway, resulting in a measurable release of intracellular calcium from the endoplasmic reticulum.[10] This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye. This method provides a robust, G protein-dependent readout that is highly amenable to HTS on platforms like the FLIPR® (Fluorometric Imaging Plate Reader).[9]

## Reference Agonist and Key Reagents

For assay development and as a positive control in the HTS campaign, a known reference agonist is essential.

Compound Name	Mechanism	Potency (Human GPR35)	Notes
Compound 1	Full Agonist	pEC <sub>50</sub> = 7.59 (β-arrestin)pEC <sub>50</sub> = 8.36 (Ca <sup>2+</sup> Mobilization)[5]	A highly potent and selective agonist identified via HTS. Excellent as a primary tool compound.[5][11]
Zaprinast	Reference Agonist	pEC <sub>50</sub> ≈ 6.0 - 6.5	A commonly used, moderately potent reference agonist. Good for initial assay setup.[4]
Pamoic Acid	Reference Agonist	pEC <sub>50</sub> ≈ 6.8	Another well-characterized agonist, though may show species differences.[4][7]

Chemical Structure for Compound 1: 4-((Z)-((2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene)methyl)benzoic acid[5]

## Experimental Protocols

The following protocols are designed for a 384-well plate format, standard for HTS.

### Protocol 1: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted from the successful HTS campaign described by Mackenzie et al., 2013.[5]

Workflow Diagram:

[Click to download full resolution via product page](#)

### Step-by-Step Methodology:

- Cell Culture and Plating:
  - Culture PathHunter® CHO-K1 GPR35  $\beta$ -Arrestin cells (or equivalent) according to the vendor's instructions.
  - On Day 1, harvest cells and dilute to a concentration of 250,000 cells/mL in the appropriate cell plating reagent.
  - Using a multichannel pipette or automated dispenser, seed 20  $\mu$ L of the cell suspension (5,000 cells) into each well of a white, solid-bottom 384-well assay plate.
  - Incubate the plates overnight at 37°C in a humidified, 5% CO<sub>2</sub> incubator.
- Compound Addition:
  - On Day 2, prepare compound plates by diluting library compounds, a reference agonist (e.g., Compound 1 or Zaprinast for a full dose-response curve), and a vehicle control (e.g., DMSO) in assay buffer.
  - Typically, for a primary screen, library compounds are added to a single final concentration (e.g., 10  $\mu$ M).
  - Using a liquid handler, transfer a small volume (e.g., 5  $\mu$ L of a 5X stock) of compound solution to the cell plates.
  - Causality Check: The final DMSO concentration should be kept constant across all wells (typically  $\leq 0.5\%$ ) to avoid solvent-induced artifacts.
- Assay Incubation:
  - Incubate the plates for 90 to 150 minutes at 37°C.[5] This allows for receptor activation,  $\beta$ -arrestin recruitment, and enzyme complementation.
- Detection:

- Equilibrate the assay plates and the PathHunter® detection reagent to room temperature.
- Add 12.5 µL of the detection reagent to each well.
- Incubate the plates at room temperature for 60-150 minutes, protected from light.[5]
- Read the chemiluminescent signal on a compatible plate reader.

## Protocol 2: FLIPR® Calcium Mobilization Assay

This protocol outlines a "no-wash" calcium flux assay, which is highly efficient for HTS.

Workflow Diagram:

[Click to download full resolution via product page](#)

Step-by-Step Methodology:

- Cell Culture and Plating:
  - Culture a stable cell line co-expressing human GPR35 and a chimeric G protein (e.g., CHO-K1-GPR35-Gαq-i5).
  - On Day 1, seed 10,000-20,000 cells per well in 25 µL of growth medium into black-walled, clear-bottom 384-well assay plates.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Dye Loading:
  - On Day 2, prepare the calcium-sensitive dye (e.g., Fluo-8®, Calcium-6®) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) containing probenecid.
  - Causality Check: Probenecid is an anion-exchange transport inhibitor and is crucial for preventing the leakage of the dye out of the cells, thereby improving the signal window.
  - Add an equal volume (25 µL) of the dye solution to each well.

- Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[12]
- Compound Addition and Signal Reading:
  - Prepare compound plates as described in the  $\beta$ -arrestin protocol.
  - Place both the cell plate and the compound plate into the FLIPR® instrument.
  - Initiate the reading protocol:
    - Establish a stable baseline fluorescence reading for 10-20 seconds.
    - The instrument's integrated liquid handler adds 12.5  $\mu$ L of compound from the source plate to the cell plate.
    - Immediately continue kinetic fluorescence readings for an additional 3-5 minutes to capture the transient calcium peak.

## Data Analysis and Quality Control

### Primary Screen Analysis

For a single-point primary screen, the activity of each compound is typically expressed as a percentage of the response of a maximal concentration of the reference agonist (e.g., 10  $\mu$ M Compound 1).

Formula: % Activity =  $(\text{Signal}_{\text{compound}} - \text{Signal}_{\text{vehicle}}) / (\text{Signal}_{\text{agonist\_max}} - \text{Signal}_{\text{vehicle}}) * 100$

A "hit" is defined as a compound that exceeds a certain activity threshold (e.g., >50% activity or >3 standard deviations above the mean of the vehicle control).

### Assay Quality Control: The Z'-Factor

The robustness and quality of the HTS assay must be validated before and during the screen using the Z'-factor (Z-prime).[13] This statistical parameter reflects both the dynamic range of the signal and the data variation.

Formula:  $Z' = 1 - ((3 * SD_{max} + 3 * SD_{min}) / |Mean_{max} - Mean_{min}|)$

Where:

- Mean\_max and SD\_max are the mean and standard deviation of the positive control (e.g., 10  $\mu$ M Compound 1).
- Mean\_min and SD\_min are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation of Z'-Factor:[\[14\]](#)[\[15\]](#)

Z'-Factor Value	Assay Quality
> 0.5	Excellent assay
0 to 0.5	Marginal, may be acceptable

| < 0 | Unacceptable assay |

An assay with a Z'-factor  $\geq 0.5$  is considered robust and suitable for HTS.[\[14\]](#)[\[15\]](#)

## Hit Confirmation and Follow-Up

Compounds identified as hits in the primary screen must undergo a rigorous confirmation and validation process:

- Re-testing: Confirm activity using freshly sourced compound.
- Dose-Response Curves: Generate 10-point dose-response curves to determine potency ( $EC_{50}$ ) and efficacy (% max response).
- Orthogonal Assay Confirmation: Active compounds from the primary screen (e.g.,  $\beta$ -arrestin) should be tested in the secondary, orthogonal assay (e.g., calcium mobilization) to identify potential biased agonists.
- Selectivity Profiling: Test hits against related GPCRs or in parental cell lines lacking GPR35 to rule out off-target effects.

By employing these detailed protocols and validation criteria, researchers can confidently screen large compound libraries to identify novel, potent, and selective GPR35 agonists, paving the way for new therapeutic interventions.

## References

- Shen, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. *Frontiers in Immunology*, 14, 1282312. [[Link](#)]
- Mackenzie, A. E., et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. *The Journal of Pharmacology and Experimental Therapeutics*, 344(3), 568–578. [[Link](#)]
- Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. *ACS Pharmacology & Translational Science*, 3(5), 793–804. [[Link](#)]
- Google Patents. GPR35 Agonist Compounds. US20240254093A1.
- Wang, Y., et al. (2024). Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics. *Journal of Pharmaceutical Analysis*, 14(3), 100558. [[Link](#)]
- ResearchGate. Diagram of GPR35 ligands and functions. [[Link](#)]
- National Center for Biotechnology Information. (2017). Measurement of  $\beta$ -Arrestin Recruitment for GPCR Targets. In *Assay Guidance Manual*. [[Link](#)]
- National Center for Biotechnology Information. (2012). HTS Assay Validation. In *Assay Guidance Manual*. [[Link](#)]
- Shaikh, J. A., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. *SLAS Discovery*, 25(7), 747–756. [[Link](#)]
- Wikipedia. Z-factor. [[Link](#)]
- Schneditz, G., et al. (2019). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. *Science Signaling*, 12(596),

eaax0420. [\[Link\]](#)

- Deng, H., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. *ACS Medicinal Chemistry Letters*, 3(4), 257–261. [\[Link\]](#)
- González-López, J., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. *Molecules*, 26(11), 3249. [\[Link\]](#)
- Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating  $\beta$ -arrestin isoform recruitment. *Frontiers in Pharmacology*, 14, 1279237. [\[Link\]](#)
- GenScript. GPCR Functional Cell-based Assays. [\[Link\]](#)
- ResearchGate. Model of GPR35 activation through different pathways. [\[Link\]](#)
- Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [\[Link\]](#)
- Eurofins DiscoverX. GPCR  $\beta$ -Arrestin Product Solutions. [\[Link\]](#)
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [\[Link\]](#)
- Inglese, J., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. *Probe Reports from the NIH Molecular Libraries Program*. [\[Link\]](#)
- Bio-protocol. HTS Assay Validation. [\[Link\]](#)
- Wikipedia. GPR35. [\[Link\]](#)
- Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. [\[Link\]](#)
- Mackenzie, A. E., et al. (2012). High-throughput identification and characterization of novel, species-selective GPR35 agonists. *PubMed*. [\[Link\]](#)
- Milligan, G., et al. (2012). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action. *British Journal of Pharmacology*, 165(6), 1689–1701. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. T 26c disodium salt | Matrix Metalloproteases | Tocris Bioscience \[tocris.com\]](#)
- [2. T 26c disodium salt 25 mg | Buy Online | Tocris Bioscience | Fisher Scientific \[fishersci.co.uk\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation \[frontiersin.org\]](#)
- [5. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. scienceopen.com \[scienceopen.com\]](#)
- [8. Measurement of  \$\beta\$ -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [9. genscript.jp \[genscript.jp\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. High-throughput identification and characterization of novel, species-selective GPR35 agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Z-factor - Wikipedia \[en.wikipedia.org\]](#)
- [14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad \[graphpad.com\]](#)
- [15. bio-protocol.org \[bio-protocol.org\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening of GPR35 Agonists]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436100/docs#application-notes-and-protocols-for-high-throughput-screening-of-gpr35-agonists>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)